N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide
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Overview
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is a complex organic compound characterized by the presence of a fluorophenyl group, a methoxyethyl chain, and a thiophenyl ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Methoxyethyl Chain Addition: The next step involves the alkylation of the fluorophenyl intermediate with a methoxyethyl group using a suitable alkylating agent under basic conditions.
Thiophenyl Ring Introduction: The thiophenyl ring is then introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a palladium catalyst.
Benzamide Formation: Finally, the benzamide core is formed by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-chlorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide
- N-(2-(3-bromophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide
- N-(2-(3-methylphenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide
Uniqueness
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(thiophen-3-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S/c1-24-19(16-3-2-4-18(21)11-16)12-22-20(23)15-7-5-14(6-8-15)17-9-10-25-13-17/h2-11,13,19H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYOOCUZQGFROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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